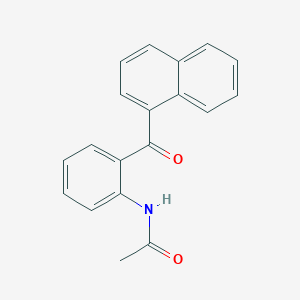
N-(2-(1-Naphthoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-Naphthoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1-Naphthoyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
1. Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds have shown that derivatives with naphthyl groups can inhibit the proliferation of nasopharyngeal carcinoma cells (NPC-TW01) with notable IC50 values. While specific data for this compound is limited, structural analogs demonstrate promising results in altering cell cycle distribution and inducing apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| NPC-TW01 | 0.6 | Inhibition of cell division |
| Lung Carcinoma | TBD | TBD |
| Hepatoma | TBD | TBD |
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been suggested through studies involving related acetamides. For example, N-(2-hydroxy phenyl)acetamide demonstrated significant anti-arthritic properties in animal models by reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, alongside improving oxidative stress markers . Although direct studies on this compound are scarce, its structural similarities hint at possible anti-inflammatory effects.
3. Anticonvulsant Activity
Preliminary findings suggest that compounds with similar structures can exhibit anticonvulsant activity. For instance, derivatives of N-phenyl-2-acetamides were evaluated for their efficacy in seizure models, showing varying degrees of effectiveness based on structural modifications . The potential for this compound to interact with neuronal sodium channels could be explored in future studies.
The biological activity of this compound may be attributed to its interactions with various biological targets:
- Receptor Interactions : Similar compounds have shown potential interactions with cannabinoid receptors, which play roles in pain modulation and inflammatory responses.
- Cell Cycle Regulation : Research indicates that alterations in cell cycle phases can lead to inhibited proliferation and increased apoptosis in cancer cells.
- Cytokine Modulation : The ability to modulate cytokine levels suggests a role in inflammatory pathways.
Case Study 1: Antiproliferative Effects on NPC-TW01 Cells
A study demonstrated that certain naphthyl derivatives inhibited NPC-TW01 cell proliferation effectively. The mechanism involved cell cycle arrest at the S phase, indicating a targeted approach to cancer treatment.
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, related acetamides reduced paw edema and body weight loss in treated rats compared to controls, highlighting the potential anti-inflammatory benefits of compounds structurally related to this compound.
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-[2-(naphthalene-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H15NO2/c1-13(21)20-18-12-5-4-10-17(18)19(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,20,21) |
InChI Key |
YDKBINTUZZHJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















